Cas no 6018-34-4 ((+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one)
![(+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one structure](https://nl.kuujia.com/scimg/cas/6018-34-4x500.png)
6018-34-4 structure
Productnaam:(+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one
(+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one Chemische en fysische eigenschappen
Naam en identificatie
-
- (+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one
- (+)-3,4-Dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-on
- (+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-one
- (+)-Corycavidin
- (+)-corycavidine
- (+-)-3,4-Dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-on
- (+-)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-one
- (+-)-Corycavidin
- (+-)-corycavidine
- 3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one
- 3,4-Dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-on
- corycavidine
- 6018-34-4
- Q27286378
- Corycavidine, (+/-)-
- UNII-P8R1A8D3G3
- Corycavidine DL-form [MI]
- Benzo(C)(1,3)benzodioxolo(5,6-g)azecin-14(6H)-one, 5,7,8,15-tetrahydro-3,4-dimethoxy-6,15-dimethyl-
- P8R1A8D3G3
- (15R)-5,7,8,15-Tetrahydro-3,4-dimethoxy-6,15-dimethyl-(1,3)benzodioxolo(5,6-E)(2)benzazecin-14(6H)-one, DL-
- (+/-)-Corycavidine
-
- Inchi: InChI=1S/C22H25NO5/c1-13-15-5-6-18(25-3)22(26-4)17(15)11-23(2)8-7-14-9-19-20(28-12-27-19)10-16(14)21(13)24/h5-6,9-10,13H,7-8,11-12H2,1-4H3
- InChI-sleutel: YRAXYDGEEARNTF-UHFFFAOYSA-N
- LACHT: CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC
Berekende eigenschappen
- Exacte massa: 383.17327290g/mol
- Monoisotopische massa: 383.17327290g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 2
- Complexiteit: 557
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 57.2Ų
(+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one Gerelateerde literatuur
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1. CCCIII.—Synthetical experiments in the isoquinoline group. Part VII. A synthesis of 3 : 11-dimethoxyprotoberberinium saltsSatyendra Nath Chakravarti,Robert Downs Haworth,William Henry Perkin J. Chem. Soc. 1927 2265
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Charles Dorée,C. K. Ingold,T. A. Henry Annu. Rep. Prog. Chem. 1925 22 67
6018-34-4 ((+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one) Gerelateerde producten
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